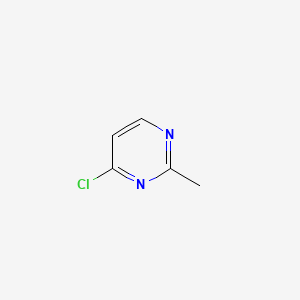

4-Chloro-2-methylpyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of chemical and biological sciences. wikipedia.orgnih.gov Its importance stems from its fundamental role in the building blocks of life and its versatile nature in synthetic applications. nih.govgsconlinepress.com

Fundamental Role in Nucleic Acids

At the very core of genetics, pyrimidines are indispensable components of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). numberanalytics.comlibretexts.org Three of the five primary nucleobases are pyrimidine derivatives: cytosine, thymine (B56734), and uracil (B121893). wikipedia.orglibretexts.org In the double helix of DNA, the pyrimidine bases form specific hydrogen bonds with their purine (B94841) counterparts—thymine pairs with adenine (B156593) (A), and cytosine pairs with guanine (B1146940) (G). wikipedia.org In RNA, uracil replaces thymine and pairs with adenine. wikipedia.org This precise pairing is fundamental to the storage and transfer of genetic information, underpinning the processes of replication and transcription. numberanalytics.com

Widespread Presence in Natural and Synthetic Compounds

Beyond their role in genetics, pyrimidine rings are found in a diverse array of natural and synthetic compounds. wikipedia.orgchemicalbook.com In nature, the pyrimidine scaffold is present in thiamine (B1217682) (vitamin B1) and various alkaloids and antibiotics. wikipedia.orgnih.gov The synthetic world has also extensively utilized the pyrimidine core. chemicalbook.com This has led to the development of a multitude of compounds with a broad spectrum of applications, including pharmaceuticals and agrochemicals. wjarr.comnumberanalytics.com For instance, the barbiturates, a class of drugs that act as central nervous system depressants, are based on a pyrimidine structure. wikipedia.orgnih.gov

Bioisosteric Potential with Phenyl and Other Aromatic Systems

In medicinal chemistry, the concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve biological activity, is a powerful tool. The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems. tandfonline.commdpi.com This substitution can enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule. mdpi.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which can lead to improved interactions with biological targets. mdpi.com This versatility has made the pyrimidine scaffold a privileged structure in drug discovery, leading to the development of numerous therapeutic agents. mdpi.combohrium.com

Contextualizing 4-Chloro-2-methylpyrimidine as a Key Building Block

Within the vast family of pyrimidine derivatives, this compound emerges as a particularly valuable and versatile building block in organic synthesis. Its structure, featuring a reactive chlorine atom at the 4-position and a methyl group at the 2-position, makes it an ideal starting material for the synthesis of more complex molecules. chemicalbook.comhit2lead.com

Importance in Pharmaceutical Synthesis

The utility of this compound is prominently highlighted in the pharmaceutical industry. chemicalbook.comnordmann.global The chlorine atom at the 4-position is a good leaving group, allowing for nucleophilic substitution reactions. This reactivity enables chemists to introduce a wide variety of functional groups at this position, leading to the synthesis of diverse libraries of compounds for drug discovery programs. researchgate.net These derivatives have been investigated for a range of therapeutic applications, including the development of anticancer and antiviral agents. nordmann.globalchemimpex.com For example, it is used as an intermediate in the synthesis of antagonists for the CXCR4 receptor, which is a target in cancer and inflammation research. chemicalbook.com

Utility in Agrochemicals Development

The application of this compound extends into the field of agrochemicals. numberanalytics.commarketresearchfuture.com Similar to its role in pharmaceuticals, it serves as a key intermediate in the creation of new herbicides, insecticides, and fungicides. chemimpex.comlifechemicals.com The ability to modify the pyrimidine core allows for the fine-tuning of the biological activity of these compounds, leading to more effective and selective crop protection agents. chemshuttle.com The development of novel agrochemicals is crucial for ensuring food security and sustainable agricultural practices. marketresearchfuture.com

Versatility in General Organic Synthesis

The utility of this compound in organic synthesis stems primarily from the reactivity of the chlorine atom at the C4 position. This halogen acts as an excellent leaving group, enabling a wide array of transformations, particularly nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This versatility allows for the strategic introduction of diverse functional groups onto the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring activates the C4 position for nucleophilic aromatic substitution. The chlorine atom can be readily displaced by a variety of nucleophiles, providing a direct pathway to 2,4-disubstituted pyrimidines.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of corresponding 4-aminopyrimidine (B60600) derivatives. For instance, reacting 2-methyl-4,6-dichloropyrimidine with ammonia in methanol (B129727) under pressure selectively substitutes one chlorine to yield 6-amino-4-chloro-2-methylpyrimidine. wordpress.com Similarly, reactions with piperidine (B6355638) have been studied to produce 4-piperidino-substituted pyrimidines. acs.org These amino-substituted pyrimidines are significant in medicinal chemistry.

Alkoxylation and Thiolation: Alkoxides and thiolates can also displace the chloride to form ethers and thioethers, respectively. These reactions expand the range of accessible derivatives for various applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an effective substrate in several such transformations.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with an organoboron compound (boronic acid or ester) to form a new carbon-carbon bond. It is a widely used method for synthesizing biaryl compounds or introducing alkyl or vinyl groups.

Stille Coupling: This involves the reaction of this compound with organotin compounds. Studies on halopyrimidines have shown that the reactivity of halogen substituents in Pd-catalyzed reactions is position-dependent. The chlorine at the C4 position is more reactive than a chlorine at the C2 position, allowing for regioselective synthesis. scispace.com For example, in 2,4-dichloropyrimidine (B19661), coupling occurs selectively at the C4 position. scispace.com This predictable reactivity is crucial for synthetic strategy.

Other Couplings: The reactivity of the C-Cl bond also allows for other coupling reactions, enabling the introduction of acyl functions and other complex substituents onto the pyrimidine ring. scispace.com

The strategic application of these reactions makes this compound a cornerstone intermediate. It serves as a foundational building block for synthesizing a wide range of target molecules, from kinase inhibitors for cancer therapy to novel herbicides in agrochemistry. sigmaaldrich.comresearchgate.netgoogle.com

Interactive Data Tables

Table 1: Synthesis of this compound

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| 2-methyl-4-hydroxypyrimidine | 1. POCl₃ 2. N,N-Dimethylaniline | This compound | 85.56% | >98% | google.com |

| 2-methyl-4-hydroxypyrimidine | 1. POCl₃ 2. Triethylamine | This compound | 88.98% | >98% | google.com |

| 2-methyl-4-hydroxypyrimidine | 1. POCl₃ 2. Pyridine | This compound | 77.86% | >98% | google.com |

Table 2: Representative Reactions of Chloro-Pyrimidines

| Starting Material | Reaction Type | Reagents | Product | Key Finding | Reference |

| 2-methyl-4,6-dichloropyrimidine | SNAr (Amination) | 7M NH₃ in Methanol | 6-amino-4-chloro-2-methylpyrimidine | Selective substitution at one of the chloro positions. | wordpress.com |

| 5-bromo-2,4-dichloropyrimidine | Stille Coupling | Tributylphenyltin, Pd(PPh₃)₂Cl₂ | 5-bromo-4-phenyl-2-chloropyrimidine | Regioselective coupling at C4 over C2 and C5. | scispace.com |

| 4-Chloro-2-methylthiopyrimidine | Synthesis of Inhibitors | Various (multi-step) | 2,4-disubstituted pyrimidine KDR kinase inhibitors | Used as a key building block in medicinal chemistry. | sigmaaldrich.com |

| 4-chloro-2-mercaptopyrimidines | Synthesis of Herbicides | Various (multi-step) | Pyrimidinyloxyphenoxy-propionate derivatives | Utilizes the reactivity of the 4-chloro group for synthesis. | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTVJRYCMIZPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329848 | |

| Record name | 4-Chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4994-86-9 | |

| Record name | 4-Chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Methylpyrimidine and Its Derivatives

Established Synthetic Pathways to 4-Chloro-2-methylpyrimidine

The synthesis of this compound is primarily achieved through well-established chemical transformations, notably the chlorination of a corresponding hydroxypyrimidine precursor. Concurrently, the broader field of pyrimidine (B1678525) synthesis has been advanced by the development of multi-component reactions, which offer efficient routes to diverse pyrimidine cores.

Chlorination of 2-Methyl-4-hydroxypyrimidine

The most direct and widely employed method for synthesizing this compound is the chlorination of 2-Methyl-4-hydroxypyrimidine. This transformation involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring into a chlorine atom, a key functional group for subsequent nucleophilic substitution reactions.

Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this reaction. nih.gov The process typically involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of an organic base. nih.gov Research has focused on optimizing these conditions to improve yield, reduce environmental impact, and enhance safety, particularly for large-scale preparations. nih.gov

A significant advancement is the development of a solvent-free chlorination protocol that utilizes equimolar amounts of POCl₃ and the substrate. nih.govresearchgate.net This method, conducted in a sealed reactor at high temperatures with one equivalent of an organic base like pyridine, offers economic, environmental, and safety benefits over traditional methods that use a large excess of POCl₃. nih.gov The use of organic bases, such as triethylamine or pyridine, is crucial as they act as acid scavengers. nih.govgoogle.comgoogle.com Alternative approaches have explored different solvents, such as hydrocarbons or ethers, to avoid problematic halogenated solvents. google.com

| Reagent System | Base | Solvent | Key Advantage |

| POCl₃ (excess) | Organic Base (e.g., Pyridine) | None or inert solvent | Traditional, well-established method nih.gov |

| POCl₃ (equimolar) | Pyridine (1 equiv.) | Solvent-free | High yield, reduced waste, suitable for large scale nih.govresearchgate.net |

| POCl₃ | Organic Base | Hydrocarbon or Ether | Avoids halogenated solvents google.com |

| Phosgene | Tertiary/Heterocyclic Amines | Aprotic solvent | Alternative to POCl₃ google.com |

The efficiency of the chlorination of 2-Methyl-4-hydroxypyrimidine is highly dependent on key reaction parameters. A patented method specifies a reaction temperature between 25-100 °C for a duration of 2-5 hours. google.com The stoichiometry in this method involves a weight ratio of 1:5-10:0.3-0.7 for 2-Methyl-4-hydroxypyrimidine, phosphorus oxychloride, and an organic base, respectively. google.com

The optimized, solvent-free procedure provides a more defined set of parameters. This high-temperature method is typically run at 140–160 °C in a sealed reactor for approximately 2 hours. nih.gov The stoichiometry is a key feature, using an equimolar ratio of the hydroxypyrimidine substrate and POCl₃, along with one equivalent of pyridine. nih.govresearchgate.net This precise control over stoichiometry minimizes the use of excess reagents, simplifying work-up and reducing chemical waste. nih.gov

| Parameter | Conventional Method | Optimized Solvent-Free Method |

| Temperature | 25-100 °C google.com | 140-160 °C nih.gov |

| Time | 2-5 hours google.com | 2 hours nih.gov |

| Stoichiometry (Substrate:POCl₃) | 1:5-10 (by weight) google.com | 1:1 (molar) nih.govresearchgate.net |

| Base | 0.3-0.7 (by weight) google.com | 1 equivalent nih.gov |

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) represent a powerful strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. figshare.comnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. acs.org Several MCRs have been developed for the synthesis of the pyrimidine core, which can be adapted to produce 2-methyl substituted derivatives.

A widely used approach involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with an N-C-N fragment, such as an amidine, urea (B33335), or guanidine. bu.edu.eg For the synthesis of 2-methylpyrimidines, acetamidine is the required N-C-N precursor. This condenses with a three-carbon component to form the heterocyclic ring. mdpi.com

The versatility of MCRs in pyrimidine synthesis is demonstrated by the variety of precursors that can be employed. The key is the combination of an amidine, specifically acetamidine for the 2-methyl substituent, with a suitable three-carbon building block.

Common precursors include:

Malononitrile : Reacts with amidines and aldehydes in the presence of a catalyst, such as magnesium oxide (MgO), to form 4-amino-5-pyrimidinecarbonitriles. tandfonline.comresearchgate.net

Ethyl cyanoacetate : A versatile precursor used in various MCRs. For instance, the Biginelli reaction involves the condensation of an aldehyde, ethyl cyanoacetate, and urea or thiourea. nih.gov It can also react with aldehydes and amidines, catalyzed by MgO, to yield dihydropyrimidinone-5-carbonitrile derivatives. tandfonline.com

Alcohols : An innovative and sustainable MCR utilizes an iridium catalyst to synthesize pyrimidines from an amidine and up to three different alcohols. acs.orgnih.gov This process proceeds through a series of condensation and dehydrogenation steps. figshare.com

Regioselective Synthesis and Functionalization Strategies

For pyrimidine derivatives with multiple reactive sites, such as those containing more than one halogen, achieving regioselectivity in subsequent functionalization steps is a significant synthetic challenge. digitellinc.com The development of strategies to selectively modify one position over another is crucial for the efficient synthesis of target molecules, particularly in drug discovery. mdpi.com

In pyrimidine systems containing chloro-substituents at both the 2- and 4-positions, the chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4. This principle allows for the regioselective functionalization of polychlorinated pyrimidines.

A key strategy involves using a precursor where different leaving groups are present at the C2 and C4 positions, allowing for sequential and controlled substitutions. For example, 2-chloro-4-(phenylthio)pyrimidine, synthesized from 2,4-dichloropyrimidine (B19661), serves as a precursor for regioselective functionalization. digitellinc.com By carefully choosing the order of nucleophilic substitution reactions, it is possible to selectively synthesize both possible regioisomers in high yields. digitellinc.com This control is essential for creating specifically substituted pyrimidine derivatives for applications in medicinal chemistry. digitellinc.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly electron-deficient heterocyclic systems like pyrimidine. wikipedia.org In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. stackexchange.com

Reactivity at C-4 Position of this compound

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack. In the case of 2,4-dichloropyrimidine and its analogs like this compound, nucleophilic substitution generally occurs selectively at the C-4 position. stackexchange.comwuxiapptec.com

Several factors contribute to the heightened reactivity of the C-4 position over the C-2 position:

Electronic Effects: The nitrogen atoms exert a strong electron-withdrawing inductive effect. The C-4 position is para to one nitrogen atom and ortho to the other, making it highly electrophilic. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 position compared to the C-2 position, indicating that it is the preferred site for nucleophilic attack. stackexchange.com

Intermediate Stability: When a nucleophile attacks the C-4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the nitrogen atom at position 1. This resonance stabilization is a key driving force for the reaction. quora.com

Steric Hindrance: While generally less of a factor than electronics, the C-2 position is situated between two nitrogen atoms, which could create greater repulsion with an approaching nucleophile compared to the C-4 position. stackexchange.com

Influence of Activating Groups and Electronic Factors

The regioselectivity and rate of SNAr reactions on the pyrimidine ring are highly sensitive to the presence of other substituents. wuxiapptec.comwuxiapptec.com

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as nitro groups or additional halogens, further activate the ring towards nucleophilic attack. wikipedia.orgresearchgate.net For instance, the presence of an EWG at the C-5 position of a 2,4-dichloropyrimidine enhances the selectivity for substitution at the C-4 position. researchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methoxy (B1213986) (OMe) or amino (NHMe) groups, can deactivate the ring. Interestingly, the presence of strong EDGs at the C-6 position of 2,4-dichloropyrimidines can reverse the typical regioselectivity, favoring substitution at the C-2 position instead of C-4. wuxiapptec.com This is because these groups can alter the distribution of the LUMO lobes, making the C-2 and C-4 positions more similar in reactivity. wuxiapptec.com

In some specific cases, the nature of the nucleophile and its potential for secondary interactions can override the inherent electronic preferences of the pyrimidine ring. For example, the reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides occurs selectively at the C-2 position. This unusual selectivity is attributed to the formation of a hydrogen bond between the acidic methyl proton of the sulfone group and the incoming alkoxide, which directs the nucleophile to the C-2 position and stabilizes the transition state. wuxiapptec.com

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful alternative to SNAr reactions, especially for coupling partners that are poor nucleophiles. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgacsgcipr.org This reaction is exceptionally versatile and has become a cornerstone of modern synthetic chemistry for preparing aryl amines. researchgate.net

The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., this compound) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand for the palladium catalyst is crucial for the success of the reaction, influencing its rate, scope, and efficiency. mit.edu Sterically hindered biaryl phosphine ligands, such as RuPhos and BrettPhos, are often highly effective. nih.gov

Applications in Forming Diverse Pyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions provide access to a vast array of pyrimidine derivatives that are difficult to synthesize via SNAr methods.

Buchwald-Hartwig Amination: This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and heterocyclic amines, to produce N-aryl and N-heteroaryl pyrimidine derivatives. researchgate.net This methodology is instrumental in the synthesis of medicinally relevant compounds, including kinase inhibitors. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with aryl or heteroaryl boronic acids (or their esters) to form C-C bonds. It is a robust method for synthesizing biaryl and heteroaryl-aryl pyrimidine structures. nih.govresearchgate.net Microwave assistance can also be employed to accelerate these couplings. mdpi.com

The table below illustrates the synthesis of various pyrimidine derivatives using palladium-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd precatalyst, RuPhos/BrettPhos ligand, Base (LiHMDS) | 4-Amino-2-methylpyrimidines | nih.gov |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Base (K₃PO₄) | 4-Aryl-2-methylpyrimidines | nih.govresearchgate.net |

These advanced synthetic methodologies provide chemists with a versatile and powerful toolkit for the selective functionalization of the this compound core, enabling the creation of novel molecules for various applications.

Skeletal Editing and Diversification Strategies

Skeletal editing of heterocyclic compounds represents a sophisticated approach in medicinal and agricultural chemistry to explore novel chemical spaces and optimize the properties of bioactive molecules. escholarship.org This strategy moves beyond simple peripheral modifications of a molecule and instead focuses on altering the core framework of the heterocycle itself. escholarship.org For pyrimidine derivatives such as this compound, skeletal editing offers a powerful tool to generate diverse libraries of related but structurally distinct compounds. nih.govnsf.gov These transformations can involve ring-opening, ring-closing, and deconstruction-reconstruction sequences to convert the pyrimidine core into other heterocyclic systems. nih.govnih.gov

Recent advancements have introduced strategies that transform complex pyrimidine-containing structures into versatile intermediates, such as iminoenamines or vinamidinium salts. nsf.govacs.orgacs.org These intermediates can then undergo cyclization reactions with various reagents to construct a range of different heterocyclic scaffolds, including other pyrimidines, pyridines, and various azoles. nih.govresearchgate.net This approach is particularly valuable in structure-activity relationship (SAR) studies, where the goal is to systematically modify a lead compound to enhance its desired properties. nih.gov By enabling access to analogues that would be challenging to synthesize through traditional methods, skeletal editing accelerates the discovery and development of new chemical entities. nih.gov

Ring-Opening and Ring-Closing Processes for Pyrazole Formation

A significant application of skeletal editing in pyrimidine chemistry is the transformation of the pyrimidine ring into a pyrazole ring. This conversion is valuable as both pyrimidines and pyrazoles are prevalent motifs in FDA-approved drugs. acs.orgnih.gov A method has been developed for the formal one-carbon deletion of pyrimidines to yield pyrazoles. acs.orgnih.gov

This transformation is typically initiated by the activation of the pyrimidine ring, for instance, through triflylation at room temperature. acs.orgnih.govnih.gov This is followed by a hydrazine-mediated skeletal remodeling process. acs.orgnih.govnih.gov The use of hydrazine is crucial as it facilitates the ring-opening of the activated pyrimidine and subsequent ring-closure to form the five-membered pyrazole ring. nih.gov This method proceeds under milder conditions compared to older methods and demonstrates a broad tolerance for various functional groups. acs.orgnih.gov Furthermore, it allows for the simultaneous and regioselective introduction of substituents on the nitrogen atoms of the resulting pyrazole. acs.orgnih.gov

Historically, the conversion of pyrimidine to pyrazole required harsh conditions, such as heating to 200°C with aqueous hydrazine, and was often limited to unsubstituted pyrimidines. nih.gov N-alkylation of the pyrimidine could lower the reaction temperature to 100°C, but the scope remained limited. nih.gov The modern approach involving triflylation has significantly expanded the utility of this transformation for creating diverse pyrazole derivatives from readily available pyrimidines. acs.orgnih.gov

Table 1: Comparison of a Modern Method for Pyrimidine to Pyrazole Conversion

| Feature | Modern Method (Triflylation/Hydrazine) |

| Activation Step | Room-temperature triflylation of the pyrimidine core. acs.orgnih.gov |

| Key Reagent | Hydrazine-mediated skeletal remodeling. acs.orgnih.gov |

| Reaction Conditions | Milder conditions. acs.orgnih.gov |

| Substrate Scope | Tolerates a wide range of functional groups. acs.orgnih.gov |

| Substitution Control | Enables simultaneous regioselective N-substitution on the pyrazole. acs.orgnih.gov |

Deconstruction-Reconstruction Approaches for Pyrimidine Modification

Deconstruction-reconstruction strategies offer a versatile method for the diversification of the pyrimidine core. nih.gov This approach involves the cleavage of the pyrimidine ring to form a key building block, which is then used in various heterocycle-forming reactions. nih.gov A prominent example of this is the transformation of pyrimidines into their corresponding N-arylpyrimidinium salts, which can then be cleaved to yield a three-carbon iminoenamine building block. nih.govnih.gov

This iminoenamine intermediate, a surrogate for 1,3-dicarbonyl compounds, is a versatile precursor for de novo heterocycle synthesis. nsf.gov By reacting this intermediate with different cyclization partners, a variety of heterocyclic scaffolds can be accessed. For instance, reaction with guanidine under basic conditions can reconstruct a 2-aminopyrimidine, while reaction with hydroxylamine and hydrochloric acid can form a 1,2-oxazole. nih.gov This "scaffold hopping" allows for the generation of diverse molecular architectures from a common pyrimidine starting material. nih.gov

This deconstruction-reconstruction sequence is not limited to simple pyrimidines and can be applied to more complex molecules, enabling the synthesis of analogues that would be difficult to obtain through other synthetic routes. nih.gov The strategy has also been successfully employed for the isotopic labeling of pyrimidines by deconstructing them into vinamidinium salts and then reconstructing them with isotopically enriched amidines. acs.orgacs.org This highlights the broad applicability of deconstruction-reconstruction approaches in modern synthetic chemistry for modifying and diversifying pyrimidine-based compounds. acs.orgacs.org

Table 2: Examples of Heterocycles Formed via Deconstruction-Reconstruction of Pyrimidines

| Pyrimidine Intermediate | Cyclization Partner | Resulting Heterocycle |

| Iminoenamine | Guanidine | 2-Aminopyrimidine nih.gov |

| Iminoenamine | Hydroxylamine | 1,2-Oxazole nih.gov |

| Iminoenamine | N-Phenylhydrazine | Pyrazole nih.gov |

| Vinamidinium Salt | Labeled Amidines | Isotopically Labeled Pyrimidine acs.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylpyrimidine

Reaction Mechanisms of Halogenated Pyrimidines

The primary reaction mechanism for halogenated pyrimidines is nucleophilic aromatic substitution (SNAr). This process typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (the halide ion). chemrxiv.org The regioselectivity of this attack is a critical aspect of the chemical behavior of substituted chloropyrimidines.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. In the context of nucleophilic attack on an electrophilic substrate like 4-chloro-2-methylpyrimidine, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine (B1678525) is paramount. The reaction is favored at the site where the LUMO has the largest coefficient, or lobe, as this indicates the most electrophilic position susceptible to nucleophilic attack. wuxibiology.comirjweb.com

For halogenated pyrimidines, the distribution of the LUMO is key to predicting which halogen will be displaced. In many chloropyrimidines, the LUMO lobes are predominantly located on the carbon atoms bearing the chlorine atoms. wuxibiology.com For instance, in related dichloropyrimidine systems, LUMO lobes are often situated at the C-4 and C-6 positions, making these sites the primary targets for incoming nucleophiles. wuxiapptec.com The addition of a nucleophile at the C-4 position is often irreversible, leading to the selective displacement of the chloro group at that position. wuxiapptec.com

However, the substitution pattern on the pyrimidine ring can significantly alter the LUMO distribution. Electron-donating groups can change the relative sizes of the LUMO lobes at different positions. For example, in some 2,4-dichloropyrimidines, an electron-donating group at the C-6 position can increase the size of the LUMO lobe at the C-2 position, making it a competitive site for nucleophilic attack. wuxibiology.com In some cases, the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small. When this occurs, the LUMO+1 may also play a role in the reaction, and its orbital distribution must also be considered to accurately predict reactivity. wuxibiology.comwuxiapptec.com

FMO Analysis for Nucleophilic Attack on Substituted Pyrimidines| Compound Type | Key Orbital for Reaction | Predicted Site of Attack | Rationale |

|---|---|---|---|

| 4-Chloropyrimidine | LUMO | C-4 | The LUMO lobe is centered on the carbon atom attached to the chlorine. wuxibiology.com |

| 2-Chloropyrimidine | LUMO+1 | C-2 | The LUMO has almost no lobe on the C-Cl carbon, but the LUMO+1 has a significant one. wuxibiology.com |

| 2,4-Dichloropyrimidine (B19661) | LUMO | C-4 | The LUMO is mainly distributed at the C-4 position, with almost none at C-2. wuxibiology.com |

| 2,4-Dichloro-6-methoxypyrimidine | LUMO | C-2 | The electron-donating methoxy (B1213986) group alters the distribution, making LUMO lobes at C-2 and C-4 similar in size; C-2 attack is preferred. wuxibiology.com |

Data illustrates general principles of FMO theory in predicting regioselectivity. Specific energies and distributions can be calculated using DFT methods.[ wuxiapptec.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeNsuIT8CIB-NSIQaZmOrO4Cxwfj2k2gcB9O7JjOaFeVSW0NS156kmAzqy1GwDFDp216B486p5I-Htu-CWx_MW82epSgmBcUyw-IpGaIuwEGUcox5SfkE-hrj7-FsdPw%3D%3D)][ wuxibiology.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2FD4Wc7bIrCDB57SlyhVdSqYITi5o_L_9IXmpAqZwrq9bd4K5KWyQtNLJ3OX2LGMFdQ6MtdmtD0EhzSHKxJzoWUNNSxCPKl5COwU3dFegGay0k-am2gR94zvS2pT4xJZx7DCGpSotMYykPjEfsrnPJZGksmGBIRwS8DkbloE1XWevDKaE_7BBYZYzEyCx44h0ImkprRkDAVONiPNO67cIr7wly1wUiZe-dl9q6rYx)]Both acid and base catalysis can play significant roles in the substitution reactions of halogenated pyrimidines. The choice of catalyst can influence reaction rates and, in some cases, the product distribution.

Acid Catalysis: In nucleophilic substitution reactions involving weakly basic nucleophiles, such as anilines, acid catalysis can significantly enhance the reaction rate. The mechanism is thought to involve the protonation of a ring nitrogen atom of the pyrimidine. preprints.org This protonation increases the electron deficiency of the pyrimidine ring, thereby making it more susceptible to attack by the nucleophile. This strategy has been shown to be effective for the amination of various fused chloropyrimidines. nih.gov However, a careful balance must be maintained, as excessive acid can lead to protonation of the nucleophile, reducing its nucleophilicity, or promote competing solvolysis reactions, especially in protic solvents like water or alcohols. preprints.orgnih.gov

Base Catalysis: Base-catalyzed reactions are also common in pyrimidine synthesis and substitution. Strong bases can be used to deprotonate nucleophiles, increasing their reactivity. mdpi.com In the synthesis of pyrimidine rings, bases like sodium hydroxide (B78521), potassium hydroxide, or cesium hydroxide are often used to catalyze cyclization reactions. mdpi.com Microwave-assisted, base-catalyzed syntheses on solid supports (e.g., basic alumina) have been developed as an environmentally benign method that enhances reaction rates and yields, reducing reaction times from hours to minutes. researchgate.netresearchgate.net In some substitution reactions, a base is required to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium toward the products. nih.gov

Examples of Catalysis in Pyrimidine Substitution Reactions| Reaction Type | Catalyst | Role of Catalyst | Typical Conditions | Reference |

|---|---|---|---|---|

| Amination with Anilines | HCl (catalytic) | Activates the pyrimidine ring by protonating a ring nitrogen. | Water or alcohol solvent, 60 °C. | preprints.orgnih.gov |

| Pyrimidine Synthesis | Choline Hydroxide (Strong Base) | Catalyzes [3+3] annulation-oxidation sequence. | 60 °C, acts as both catalyst and medium. | mdpi.com |

| Pyrimidine Synthesis | Basic Alumina | Acts as a solid support catalyst in base-catalyzed reactions. | Microwave irradiation, solvent-free. | researchgate.netresearchgate.net |

| Pyrano[2,3-d]pyrimidine Synthesis | p-Toluenesulfonic acid (p-TSA) | Acts as an acid catalyst in a Biginelli-type reaction. | DMF/CH3CN solvent mixture, reflux. | nih.gov |

Nucleophilic Attack and Frontier Molecular Orbital Theory

Stereochemical Considerations in Derivatives

When nucleophilic substitution or other synthetic transformations on the pyrimidine ring lead to the formation of a new chiral center, stereochemical control becomes an important consideration. The synthesis of derivatives from prochiral pyrimidine precursors can result in racemic mixtures or, through the use of chiral reagents or catalysts, can be directed toward a specific stereoisomer.

For example, in Biginelli-type reactions used to synthesize pyrimidine analogues, the use of certain catalysts can lead to high diastereoselectivity. The reaction of aldehydes, urea (B33335) or thiourea, and a third component in the presence of a catalyst like p-toluenesulfonic acid has been shown to produce pyrimidine derivatives with a high degree of diastereoselectivity, often forming a single cis-isomer. nih.gov The ability to control the stereochemical outcome is crucial in medicinal chemistry, where the biological activity of enantiomers or diastereomers can differ significantly. The synthesis of a wide variety of substituted pyrimidines from precursors like 4-chloro-2-(trichloromethyl)pyrimidines opens up pathways to numerous derivatives where stereoisomerism is a key feature. thieme.deresearchgate.net

Applications of 4 Chloro 2 Methylpyrimidine in Medicinal Chemistry Research

Pyrimidine (B1678525) Scaffolds in Drug Discovery and Development

The pyrimidine nucleus is a fundamental heterocyclic organic compound that is a core component of nucleic acids, DNA and RNA, making it essential for all life forms. juniperpublishers.comwjarr.com In the realm of medicinal chemistry, the pyrimidine scaffold is highly valued for its ability to interact with a wide range of biological targets through various mechanisms, including hydrogen bonding and bioisosteric replacement of other aromatic systems. nih.gov This versatility has led to the widespread incorporation of the pyrimidine ring into a multitude of drug candidates with a broad spectrum of activities. nih.govgsconlinepress.com The structural diversity and synthetic accessibility of pyrimidine derivatives make them a cornerstone in the development of novel therapeutic agents. nih.gov

Broad Spectrum of Biological Activities

Pyrimidine derivatives have demonstrated a remarkable range of pharmacological activities, establishing them as a crucial class of compounds in drug discovery. gsconlinepress.comnih.gov Their therapeutic applications span various fields, including the treatment of cancers, viral infections, microbial diseases, inflammatory conditions, and neurological disorders. nih.govaithor.com The biological potential of these compounds is often attributed to the versatile nature of the pyrimidine ring, which can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. nih.govgsconlinepress.com

The pyrimidine scaffold is a prominent feature in many anticancer drugs due to its structural similarity to the nucleobases of DNA and RNA. nih.govekb.eg This resemblance allows pyrimidine-based compounds to interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. nih.gov Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.govnih.gov For instance, pyrazolo[3,4-d]pyrimidines have been developed as potent kinase inhibitors, with some progressing to clinical trials for various oncology indications.

One of the key mechanisms of action for pyrimidine-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). mdpi.com Marketed drugs like gefitinib and erlotinib, which are based on a quinazoline scaffold structurally related to pyrimidine, have shown significant efficacy in treating non-small cell lung cancer by blocking EGFR. mdpi.com Furthermore, pyrimidine-sulfonamide hybrids have emerged as a promising class of anticancer candidates that can act on multiple targets within cancer cells. tandfonline.com

| Compound Class | Target/Mechanism of Action | Therapeutic Application |

| Pyrazolo[3,4-d]pyrimidines | Kinase Inhibition (e.g., BTK) | B-cell cancers |

| 4-Anilinoquinazolines | EGFR Inhibition | Non-small cell lung cancer mdpi.com |

| Pyrimidine-sulfonamide hybrids | Multi-target | Various cancers tandfonline.com |

| Dihydropyrimidines | Inhibition of nucleic acid synthesis | Various cancers nih.govbenthamscience.com |

Pyrimidine derivatives are integral to the development of antiviral therapies. youtube.com Synthetic pyrimidine nucleoside analogs function by mimicking the natural building blocks of DNA and RNA, thereby inhibiting viral replication. youtube.com These compounds can be incorporated into the growing viral genetic material, leading to chain termination, or they can inhibit viral enzymes essential for replication, such as reverse transcriptase. nih.govyoutube.com

Several pyrimidine-based drugs are used to treat a range of viral infections. For example, zidovudine (Retrovir) and stavudine are anti-HIV agents that function as reverse transcriptase inhibitors. youtube.comnih.gov Other examples include idoxuridine and trifluridine, which are used to treat herpes simplex virus infections. nih.gov The development of novel pyrimidine derivatives continues to be an active area of research, with a focus on identifying compounds with broad-spectrum antiviral activity. mdpi.comnih.gov For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

| Compound | Mechanism of Action | Antiviral Activity |

| Zidovudine (Retrovir) | Reverse transcriptase inhibitor | HIV youtube.comnih.gov |

| Stavudine | Reverse transcriptase inhibitor | HIV youtube.comnih.gov |

| Idoxuridine | Inhibition of viral DNA synthesis | Herpes simplex virus nih.gov |

| Trifluridine | Inhibition of viral DNA synthesis | Herpes simplex virus nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Not specified | Human coronavirus 229E mdpi.com |

The pyrimidine scaffold is a key component in a variety of agents used to combat bacterial, fungal, and parasitic infections. orientjchem.orgeurekaselect.com These compounds exhibit a broad range of antimicrobial activities, and their mechanisms of action are diverse. wjarr.com For instance, some pyrimidine derivatives inhibit essential metabolic pathways in microorganisms, while others disrupt cell wall synthesis or nucleic acid replication. acs.org

Examples of pyrimidine-based anti-infective drugs include the antibacterial agents sulfadiazine and trimethoprim, and the antifungal agent flucytosine. nih.govorientjchem.org Researchers are actively exploring new pyrimidine derivatives to address the growing challenge of antimicrobial resistance. researchgate.net Novel series of indolyl-pyrimidine and tetrahydro pyrimidine derivatives have demonstrated potent antibacterial activity against various strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. wjarr.com

| Compound | Type of Agent | Spectrum of Activity |

| Sulfadiazine | Antibacterial | Broad spectrum nih.gov |

| Trimethoprim | Antibacterial | Broad spectrum orientjchem.org |

| Flucytosine | Antifungal | Various fungi orientjchem.org |

| Indolyl-pyrimidine derivatives | Antibacterial | S. aureus, B. cereus, E. coli wjarr.com |

| Tetrahydro pyrimidine derivatives | Antibacterial | E. coli, P. aeruginosa, S. aureus wjarr.com |

Pyrimidine derivatives have emerged as significant therapeutic agents for inflammatory and immunological disorders. orientjchem.org Their anti-inflammatory effects are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. ymerdigital.com For example, many pyrimidine-based compounds act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins. ymerdigital.com

In addition to inhibiting COX enzymes, some pyrimidine derivatives can modulate the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. ymerdigital.com By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. ymerdigital.com The antioxidant properties of certain pyrimidine derivatives also contribute to their anti-inflammatory activity by reducing oxidative stress. ymerdigital.com Several pyrimidine analogs, including tofacitinib, have been approved as anti-inflammatory drugs.

| Compound Class/Example | Mechanism of Action | Therapeutic Target |

| Tofacitinib | Janus kinase (JAK) inhibitor | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis |

| Pyrimidine derivatives | COX-2 inhibition | Inflammation ymerdigital.com |

| Pyrimidine derivatives | NF-κB pathway modulation | Inflammatory and immune responses ymerdigital.com |

| Pyrimidine derivatives | Antioxidant activity | Oxidative stress-related inflammation ymerdigital.com |

The therapeutic potential of pyrimidine-based compounds extends to the treatment of neurological disorders and chronic pain. nih.govorientjchem.org The versatility of the pyrimidine scaffold allows for the design of molecules that can interact with various targets in the central nervous system (CNS). nih.gov Pyrimidine derivatives have been investigated for their potential as anticonvulsants, antidepressants, and agents for treating neurodegenerative diseases like Alzheimer's. nih.gov

Recent research has highlighted the role of pyrimidine-based drugs in managing chronic pain, with some compounds demonstrating analgesic properties. nih.gov The development of pyrimidine derivatives as CNS-active agents is a growing area of medicinal chemistry, with the aim of discovering novel treatments for a range of neurological and psychiatric conditions. nih.govaithor.com

Role as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. The pyrimidine ring system is a classic example of such a scaffold, and 4-Chloro-2-methylpyrimidine embodies the characteristics that make this heterocycle so valuable in drug discovery.

The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position of the pyrimidine ring provides a unique combination of reactivity and structural features. The chlorine atom acts as a versatile leaving group, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, enabling the exploration of diverse chemical space and the fine-tuning of a molecule's biological activity. The methyl group at the 2-position can also be a key determinant of a compound's interaction with its biological target, contributing to binding affinity and selectivity.

The inherent properties of the pyrimidine ring itself, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, further contribute to its role as a privileged scaffold. These features allow pyrimidine-containing molecules to interact with a broad range of biological macromolecules, including enzymes and receptors, making them suitable starting points for the development of inhibitors and modulators of various cellular processes.

Derivatization Strategies for Bioactive Compounds

The reactivity of the chlorine atom at the 4-position of this compound is the cornerstone of its utility in the synthesis of bioactive compounds. Medicinal chemists have developed a range of derivatization strategies to exploit this reactivity and create libraries of novel molecules for biological screening.

Synthesis of 2,4-Disubstituted Pyrimidines

A primary application of this compound is in the synthesis of 2,4-disubstituted pyrimidines. The sequential or one-pot substitution of the chlorine atom allows for the introduction of various amine, ether, or thioether linkages at the C4-position. This approach has been instrumental in the development of compounds targeting a variety of biological pathways.

For example, research has shown that 2,4-disubstituted pyrimidines can be synthesized with the aim of developing potent and selective inhibitors of specific enzymes. While not always starting directly from this compound, the general synthetic principles are applicable. The synthesis often involves the reaction of a chloropyrimidine with a nucleophile, such as an amine, to introduce a substituent at the 4-position.

| Starting Material | Reagent | Resulting Scaffold | Potential Biological Target |

| This compound | Amine (R-NH2) | 2-methyl-4-aminopyrimidine | Kinases, Receptors |

| This compound | Alcohol (R-OH) | 2-methyl-4-alkoxypyrimidine | Various enzymes |

| This compound | Thiol (R-SH) | 2-methyl-4-(thioether)pyrimidine | Various enzymes |

Synthesis of Diaminopyrimidine Derivatives

Diaminopyrimidine derivatives are a class of compounds that have shown significant potential in various therapeutic areas, including as anticancer and antimicrobial agents. The synthesis of these derivatives can be achieved by reacting this compound with different amines.

Studies on the synthesis of 2,4-diaminopyrimidine derivatives have demonstrated their potential as anti-tubercular agents. While these studies may utilize 2,4-diamino-6-chloropyrimidine as a starting material, the fundamental reaction of displacing a chlorine atom with an amine is a key step that is directly translatable to the use of this compound. For instance, the reaction of a chloropyrimidine with an amine under basic conditions is a common method to introduce the second amino group.

A study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives showcased their potential anticancer activity against HCT116 and MCF7 cell lines. nih.gov In this work, 2-amino-4-chloropyrimidine was reacted with various substituted amines to yield a series of 2-amino-4-(substituted)pyrimidine derivatives. nih.gov This highlights a viable synthetic route that could be adapted for this compound to generate novel diaminopyrimidine-based compounds.

Integration into Fused Heterocyclic Systems (e.g., imidazopyrimidines, thiazolopyrimidines)

The versatility of this compound extends to its use as a precursor for the synthesis of more complex, fused heterocyclic systems. These bicyclic structures often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their monocyclic counterparts.

Imidazopyrimidines: The synthesis of imidazopyrimidine derivatives, which have shown a broad spectrum of pharmacological activities including anticancer and anti-inflammatory effects, can potentially utilize this compound as a starting material. The general strategy involves the reaction of a substituted aminopyrimidine with a suitable reagent to form the fused imidazole ring.

Thiazolopyrimidines: Thiazolopyrimidine derivatives are another important class of fused heterocycles with diverse biological activities, including anticancer and antimicrobial properties. The synthesis of these compounds often involves the reaction of a pyrimidine derivative containing a thiol group with an α-haloketone or a similar electrophile. By first converting the chloro group of this compound to a thiol, it can serve as a key intermediate in the construction of the thiazolopyrimidine scaffold.

| Fused System | General Synthetic Approach | Potential Therapeutic Area |

| Imidazopyrimidine | Reaction of an aminopyrimidine with a carbonyl compound or equivalent | Anticancer, Anti-inflammatory |

| Thiazolopyrimidine | Cyclization of a pyrimidine-thione with an α-halocarbonyl | Anticancer, Antimicrobial |

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The nature of the substituent introduced at the 4-position of the pyrimidine ring plays a pivotal role in determining the biological activity of the resulting compound. SAR studies of various classes of pyrimidine derivatives have consistently shown that modifications at this position can dramatically alter a compound's potency and target selectivity.

For example, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the steric and electronic properties of the substituents at both the C2 and C4 positions were found to be critical for inhibitory potency and selectivity. nih.gov Although this study did not specifically use this compound, the principles of SAR are broadly applicable. The introduction of different arylalkylamino groups at the C4-position and various heterocycloalkyl rings at the C2-position allowed for a systematic exploration of the chemical space and the identification of key structural features required for potent inhibition. nih.gov

Similarly, in the development of novel antitumor agents based on a 2,4-diaminopyrimidine scaffold, SAR studies revealed that the nature of the aromatic ring and the terminal aniline on the pyrimidine core significantly influenced the anticancer activity. The variation of these substituents led to the identification of compounds with potent activity against several cancer cell lines.

These examples, while not directly originating from this compound, underscore the importance of systematic structural modifications and the valuable insights that can be gained from SAR studies in the design of potent and selective bioactive molecules based on the pyrimidine scaffold. The strategic use of this compound as a starting material provides an efficient entry point for conducting such SAR investigations.

Computational Approaches in Medicinal Chemistry

The use of computational tools in the study of this compound derivatives allows researchers to build a comprehensive understanding of their structure-activity relationships. These methods range from predicting the binding pose of a molecule within a protein's active site to simulating the dynamic nature of this interaction over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.

Research on derivatives of 2-amino-4-chloro-pyrimidine has utilized molecular docking to investigate their potential as inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. ekb.eg In these studies, the derivatives were docked into the active site of the protease (PDB ID: 6LU7) to determine their binding affinities and interaction patterns. ekb.eg The results revealed that several derivatives exhibited strong binding energies, with one of the top candidates showing a binding energy of -8.12 kcal/mol and an inhibition constant of 1.11 µM. ekb.eg This strong affinity was attributed to the formation of multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site. ekb.eg

Similarly, other studies have focused on pyrimidine derivatives as potential inhibitors for different therapeutic targets. For instance, docking studies on pyrimidine derivatives against human cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, have identified compounds with significant binding scores. nih.gov A chloro-substituted pyrimidine derivative, for example, demonstrated a high binding energy of -7.9 kcal/mol with the 1HCK receptor, forming hydrogen bonds with crucial residues like LYS 33 and GLU 12. nih.gov

Interactive Table of Molecular Docking Results for Pyrimidine Derivatives:

| Derivative Type | Target Protein (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-amino-4-chloro-pyrimidine | SARS-CoV-2 Main Protease (6LU7) | -8.12 | His41, Cys145, Met165, Glu166 |

| Chloro-substituted pyrimidine | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | LYS 33, THR 14, GLU 12 |

| Pyrimidine-5-carbonitrile | VEGFR-2 | Not specified | Similar to sorafenib |

These molecular docking studies are instrumental in the initial screening of compound libraries and provide a rationale for prioritizing certain derivatives for further experimental testing.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations provide valuable insights into a molecule's electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com

For pyrimidine derivatives, DFT calculations have been employed to understand their structural and electronic properties. irjweb.com These theoretical calculations help in analyzing bond lengths, bond angles, and Mulliken atomic charges, which are crucial for understanding the molecule's reactivity and how it will interact with a biological target. irjweb.com The analysis of HOMO and LUMO provides information about the regions of a molecule that are likely to be involved in electron donation and acceptance, respectively, which is fundamental to the formation of ligand-receptor interactions. irjweb.com

By calculating the molecular electrostatic potential (MEP), researchers can visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. irjweb.com This information is vital for understanding and predicting how a pyrimidine derivative will orient itself within a protein's binding pocket and which atoms are likely to engage in hydrogen bonding or other electrostatic interactions.

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of a ligand-protein complex and for observing the conformational changes that may occur upon binding. mdpi.com

In the study of pyrimidine derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, MD simulations have been used to validate the results of molecular docking. mdpi.com For promising candidates, MD simulations were performed for durations such as 100 nanoseconds to confirm the stability of the compound within the active site of VEGFR-2. mdpi.com These simulations help to ensure that the interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. mdpi.com

Spectroscopic and Computational Characterization of 4 Chloro 2 Methylpyrimidine and Its Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture of 4-Chloro-2-methylpyrimidine.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methyl group protons and two doublets for the aromatic protons on the pyrimidine (B1678525) ring.

Methyl Protons (C2-CH₃): This group gives rise to a singlet, as there are no adjacent protons to cause splitting. In 2-methylpyrimidine, this signal appears at approximately 2.66 ppm. nih.gov The introduction of a chloro group at the C4 position is expected to have a minor deshielding effect, shifting this peak slightly downfield.

Ring Protons (H5 and H6): The protons at positions 5 and 6 of the pyrimidine ring are coupled to each other, resulting in a pair of doublets. In 2-methylpyrimidine, H5 appears as a triplet at ~7.09 ppm and H6 as a doublet at ~8.59 ppm. nih.gov For this compound, H5 and H6 would appear as doublets due to mutual coupling. The electron-withdrawing chlorine atom at C4 will significantly deshield the adjacent H5 proton, shifting it downfield. H6 will also be affected, but to a lesser extent. In 2,4-dichloropyrimidine (B19661), H5 and H6 appear at approximately 7.65 ppm and 8.75 ppm, respectively. chemicalbook.com Based on this, the H5 proton in this compound is predicted to be in the range of 7.4-7.7 ppm, while the H6 proton would be expected around 8.6-8.8 ppm. The coupling constant (³JHH) between these two protons is typically around 5-6 Hz.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four signals corresponding to the four distinct carbon environments in the pyrimidine ring and one for the methyl group.

Methyl Carbon (C2-CH₃): This carbon typically resonates in the upfield region, expected around 20-25 ppm.

Ring Carbons (C2, C4, C5, C6): The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the chlorine substituent. In pyridine, the carbon atoms adjacent to the nitrogen (C2/C6) are deshielded (~150 ppm) compared to the other carbons. testbook.com For 2-methylpyrimidine, the reported shifts are C2 (167.3 ppm), C4/C6 (157.0 ppm), and C5 (119.5 ppm). nih.gov The chlorine atom at C4 will cause a significant downfield shift for C4 and will also influence the shifts of the adjacent C2 and C5 carbons. In 2,4-dichloropyrimidine, the shifts are approximately C2 (162.5 ppm), C4/C6 (161.5 ppm), and C5 (122.0 ppm). nih.gov By combining these observations, the predicted shifts for this compound are C2 (~165-168 ppm), C4 (~160-163 ppm), C6 (~157-159 ppm), and C5 (~120-123 ppm).

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a valuable tool for studying nitrogen-containing heterocycles, although it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope. mdpi.com The chemical shifts of the nitrogen atoms in the pyrimidine ring are highly sensitive to substituent effects and protonation states. researchgate.net For pyrimidine derivatives, ¹⁵N chemical shifts typically fall within a wide range. The presence of the electron-donating methyl group at C2 and the electron-withdrawing chloro group at C4 would have opposing effects on the electron density of the two ring nitrogens (N1 and N3), leading to distinct chemical shifts that can be used for structural confirmation. mdpi.comresearchgate.net

| Position | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Multiplicity / Coupling |

|---|---|---|---|

| C2-CH₃ | ~2.7 | ~24 | Singlet (s) |

| H5 / C5 | ~7.5 | ~122 | Doublet (d) |

| H6 / C6 | ~8.7 | ~158 | Doublet (d) |

| C2 | - | ~166 | - |

| C4 | - | ~162 | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network of a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H5 and H6 protons, confirming their connectivity through three bonds (³J coupling). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. huji.ac.il An HSQC spectrum would show cross-peaks connecting the H5 signal to the C5 signal, the H6 signal to the C6 signal, and the methyl proton signal to the methyl carbon signal. This allows for the direct and unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com The HMBC spectrum is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular framework. For this compound, key expected correlations would include:

The methyl protons (C2-CH₃) showing a correlation to the C2 carbon (²J).

The H5 proton showing correlations to C4 (²J) and C6 (²J).

The H6 proton showing correlations to C2 (³J) and C4 (³J). These correlations would definitively confirm the substitution pattern of the pyrimidine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. Analysis of related compounds like 2-chloro-5-methylpyrimidine (B1361109) and 2,4-dichloropyrimidine provides a basis for these assignments. tandfonline.comspectrabase.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring (involving C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region. A pair of strong bands observed around 1575 cm⁻¹ and 1390 cm⁻¹ in analogous compounds can be assigned to these modes. tandfonline.com

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. This band can be a key indicator of the chloro-substitution.

Methyl Bending: The symmetric and asymmetric bending vibrations of the methyl group typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. whitman.edu

For this compound (C₅H₅ClN₂), the molecular weight is approximately 128.56 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will be observed as two peaks: M⁺ at m/z 128 (corresponding to C₅H₅³⁵ClN₂) and M+2 at m/z 130 (corresponding to C₅H₅³⁷ClN₂), with a relative intensity ratio of approximately 3:1. whitman.edu

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns for pyrimidines involve the loss of small, stable molecules or radicals. sapub.org

Loss of a chlorine radical (•Cl) to give a fragment at m/z 93.

Loss of a methyl radical (•CH₃) to give a fragment at m/z 113 (which would also show a 3:1 isotope pattern).

Loss of hydrogen cyanide (HCN) from the ring, a common fragmentation pathway for nitrogen heterocycles.

Cleavage of the pyrimidine ring itself, leading to smaller charged fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Computational Studies on Molecular Structure and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful complement to experimental data. nih.gov These calculations can predict molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms with a high degree of accuracy.

Studies on closely related molecules like 2-chloro-5-methylpyrimidine and 2,4-dichloropyrimidine using DFT methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set) have been performed. tandfonline.comtandfonline.com These studies provide insights that are directly applicable to this compound.

Molecular Geometry: DFT calculations can optimize the ground-state geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These calculations would confirm the planarity of the pyrimidine ring and determine the orientation of the methyl group.

Vibrational Analysis: Theoretical frequency calculations can be used to predict the IR and Raman spectra. The calculated frequencies, when properly scaled, show good agreement with experimental data and aid in the definitive assignment of vibrational modes. tandfonline.com

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy and distribution of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized over the pyrimidine ring, particularly at the carbon atoms bearing the electron-withdrawing groups, indicating susceptibility to nucleophilic substitution at the C4 position.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule. For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen atoms, indicating their role as hydrogen bond acceptors or sites of protonation. Positive potential (blue) would be expected around the hydrogen atoms.

These computational models are invaluable for rationalizing observed spectroscopic data and predicting the chemical reactivity of this compound in various chemical transformations.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. For this compound and its analogues, Density Functional Theory (DFT) is a commonly employed method that provides a good balance between accuracy and computational cost. These calculations can elucidate molecular geometry, vibrational frequencies, and electronic properties, offering deep insights into the molecule's stability and reactivity.

One study on related compounds, 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, utilized DFT with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set. tandfonline.com This level of theory is well-suited for predicting the properties of such molecules. The calculations revealed that both molecules have a C1 point group symmetry in their ground state. tandfonline.com Theoretical geometric parameters obtained from these calculations showed good agreement with experimental data for similar molecules. tandfonline.com

A key aspect of QM calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap are crucial indicators of chemical reactivity and kinetic stability. For a similar compound, 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, HOMO and LUMO energies were calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311++G(d,p) basis set. nih.gov The energy gap between HOMO and LUMO indicates that charge transfer can occur within the molecule, which is a significant factor in its chemical behavior. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with QM calculations. It provides information about charge delocalization and hyperconjugative interactions, which contribute to molecular stability. tandfonline.com For 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, NBO analysis was performed to understand the stability arising from these electronic interactions. tandfonline.com

The table below summarizes key computational parameters obtained from DFT calculations for analogues of this compound.

| Parameter | 2-chloro-5-methylpyrimidine | 2,4-dichloro-5-methylpyrimidine | 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine |

| Computational Method | DFT/B3LYP/6-311++G(d,p) tandfonline.com | DFT/B3LYP/6-311++G(d,p) tandfonline.com | DFT/B3LYP/6-311++G(d,p) nih.gov |

| Point Group Symmetry | C1 tandfonline.com | C1 tandfonline.com | Not Specified |

| HOMO Energy | Not Specified | Not Specified | Calculated nih.gov |

| LUMO Energy | Not Specified | Not Specified | Calculated nih.gov |

| HOMO-LUMO Gap | Not Specified | Not Specified | Calculated nih.gov |

| NBO Analysis | Performed tandfonline.com | Performed tandfonline.com | Performed nih.gov |

In Silico Modeling for Chemical Behavior Prediction

In silico modeling encompasses a range of computational techniques used to predict the chemical and biological properties of molecules, thereby accelerating research and reducing the need for extensive laboratory experiments. researchgate.net For this compound and its analogues, these models are particularly useful for predicting their pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

A study on various 2-amino-4-chloro-pyrimidine derivatives utilized the SwissADME tool to predict their ADME properties. nih.gov This analysis revealed that all the studied derivatives exhibited high gastrointestinal (GI) absorption. nih.gov Furthermore, the majority of these compounds were predicted to be permeable to the blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system. nih.gov The bioavailability score for all derivatives was consistently 0.55. nih.gov

Drug-likeness is another important parameter evaluated through in silico models. Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a chemical compound. The aforementioned study on 2-amino-4-chloro-pyrimidine derivatives showed that all compounds adhered to Lipinski's rule of five, with zero violations. nih.gov This suggests that these compounds possess physicochemical properties that are favorable for oral bioavailability.

Toxicity prediction is also a crucial component of in silico modeling. The pkCSM online server was used to analyze the toxicity of the 2-amino-4-chloro-pyrimidine derivatives. nih.gov The results indicated that none of the derivatives were predicted to cause skin sensitization. nih.gov Additionally, the absence of AMES toxicity was noted for some of the derivatives, suggesting a low potential for mutagenicity. nih.gov